1-(Perfluoro-n-octyl)tetradecane

Vue d'ensemble

Description

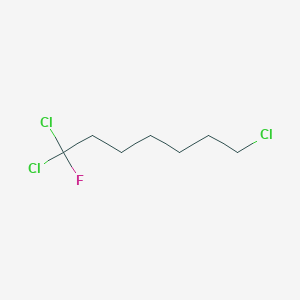

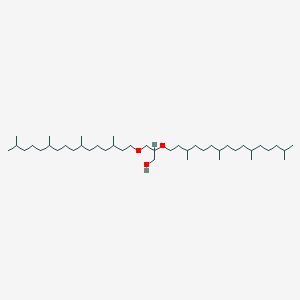

1-(Perfluoro-n-octyl)tetradecane is a chemical compound with the molecular formula C22H29F17 . It has a molecular weight of 616.438514 g/mol . The IUPAC name for this compound is 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodocosane .

Molecular Structure Analysis

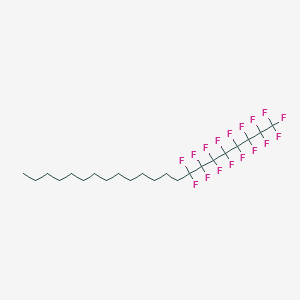

The molecule contains a total of 67 bonds, including 38 non-H bonds and 19 rotatable bonds . The 2D chemical structure image of 1-(Perfluoro-n-octyl)tetradecane is also called skeletal formula, which is the standard notation for organic molecules . The 3D chemical structure image of 1-(Perfluoro-n-octyl)tetradecane is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .Applications De Recherche Scientifique

Chemical Structure and Properties

“1-(Perfluoro-n-octyl)tetradecane” is a chemical compound with the formula C22H29F17 . It has a molecular weight of 616.438514 g/mol . The molecule contains a total of 67 bonds, including 38 non-H bonds and 19 rotatable bonds . The strong fluorine-carbon bond and the “shielding” effect of fluorine atoms on carbon-carbon bonds provide outstanding thermal and chemical stability .

Use in Fluorinated Surfactants

Due to the negative effects of conventional fluorinated surfactants with long perfluorocarbon chains, alternatives like “1-(Perfluoro-n-octyl)tetradecane” have been developed . These surfactants display unique properties due to the characteristics of the fluorine element. For instance, the lower polarizability of fluorine compared to hydrogen results in weaker attractive intermolecular forces, endowing fluorocarbon chains to hydrophobic-oleophobic properties as well as higher surface activity .

Applications in Emulsion Polymerization

Non-bioaccumulable fluorinated surfactants, including “1-(Perfluoro-n-octyl)tetradecane”, have been used in the emulsion polymerization of fluorinated olefins . This process is crucial in the production of various types of polymers.

Handling Membrane Proteins

Fluorinated surfactants have been used in handling membrane proteins . Their unique properties make them suitable for this application.

Leather Manufacture

Fluorinated surfactants, including “1-(Perfluoro-n-octyl)tetradecane”, have also found applications in leather manufacture . They help in the processing and treatment of leather materials.

Mécanisme D'action

While there isn’t specific information available on the mechanism of action for 1-(Perfluoro-n-octyl)tetradecane, perfluoralkylated substances (PFAS) such as perfluorooctanoic acid (PFOA) or perfluorooctanesulfonic acid (PFOS) have been shown to be hepatotoxic in rodents, and the mechanism of action is mostly attributed to the PFAS-mediated activation of the peroxisome proliferator-activated receptor alpha (PPARα) .

Safety and Hazards

Propriétés

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluorodocosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29F17/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(23,24)16(25,26)17(27,28)18(29,30)19(31,32)20(33,34)21(35,36)22(37,38)39/h2-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWIJPSWAAIRVQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29F17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20402082 | |

| Record name | 1-(Perfluoro-n-octyl)tetradecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

616.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Perfluoro-n-octyl)tetradecane | |

CAS RN |

133310-72-2 | |

| Record name | 1-(Perfluoro-n-octyl)tetradecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Prop-1-en-1-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole](/img/structure/B159485.png)